GlyT1 Inhibitory Activity: 3-Methoxy Positional Isomer Shows Moderate Nanomolar Potency
N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine inhibits recombinant human glycine transporter 1 (GlyT1) with moderate nanomolar potency in a cell-based functional uptake assay. This activity profile differentiates the compound from the structurally distinct heterocyclic GlyT1 inhibitors described in patent literature, which achieve substantially higher potencies through alternative chemotypes [1]. The 3-methoxy substitution pattern contributes to a binding interaction that, while not optimized for maximal potency, provides a useful tool compound for exploring the SAR landscape between arylsulfonylglycines and more potent heterocyclic inhibitors.
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | Optimized heterocyclic GlyT1 inhibitors in patent claims: sub-nanomolar to low nanomolar range (typically <10 nM) |
| Quantified Difference | Approximately 3- to 30-fold lower potency than optimized clinical candidate scaffolds |
| Conditions | Recombinant human GlyT1c expressed in HEK293 cells; inhibition of [¹⁴C]glycine uptake after 2 hours |
Why This Matters
Establishes the compound as a reference tool for SAR studies bridging the moderate-potency arylsulfonylglycine scaffold to high-potency heterocyclic GlyT1 inhibitor chemotypes.
- [1] BindingDB. BDBM50457691 (CHEMBL4209849): Inhibition of recombinant human GlyT1c. Data curated by ChEMBL. Accessed April 2026. View Source
